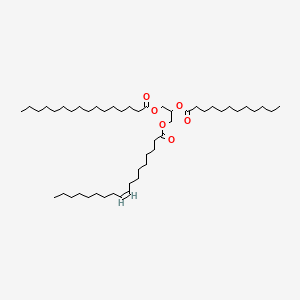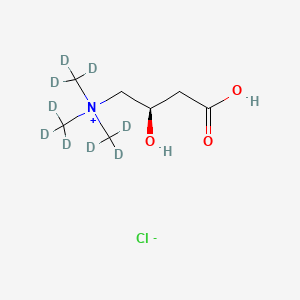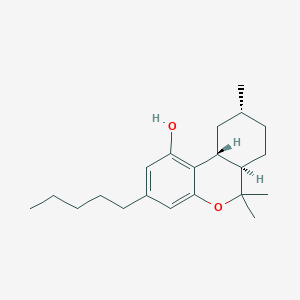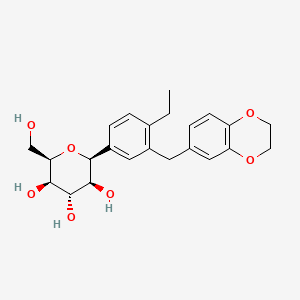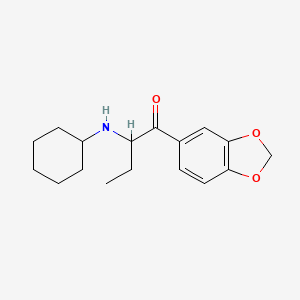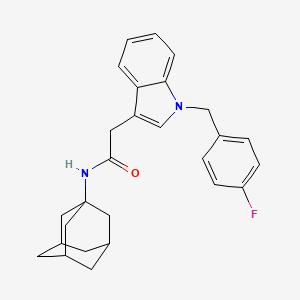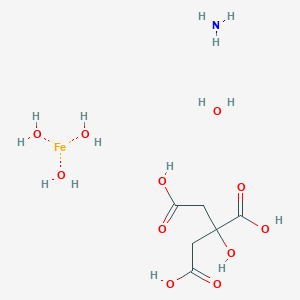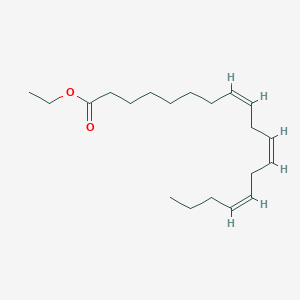
8(Z),11(Z),14(Z)-Octadecatrienoic Acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8(Z),11(Z),14(Z)-Octadecatrienoic Acid Ethyl Ester is a long-chain polyunsaturated fatty acid ethyl ester It is derived from the esterification of 8(Z),11(Z),14(Z)-Octadecatrienoic Acid with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 8(Z),11(Z),14(Z)-Octadecatrienoic Acid Ethyl Ester typically involves the esterification of 8(Z),11(Z),14(Z)-Octadecatrienoic Acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or sodium perphosphate . The reaction conditions include heating the mixture to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The ester is then purified through distillation or other separation techniques to remove any unreacted starting materials and byproducts .
Chemical Reactions Analysis
Types of Reactions: 8(Z),11(Z),14(Z)-Octadecatrienoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the ester back to the corresponding alcohol and carboxylic acid.
Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding 8(Z),11(Z),14(Z)-Octadecatrienoic Acid and ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: 8(Z),11(Z),14(Z)-Octadecatrienoic Acid and ethanol.
Hydrolysis: 8(Z),11(Z),14(Z)-Octadecatrienoic Acid and ethanol.
Scientific Research Applications
8(Z),11(Z),14(Z)-Octadecatrienoic Acid Ethyl Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8(Z),11(Z),14(Z)-Octadecatrienoic Acid Ethyl Ester involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that modulate inflammation and other physiological processes . The compound targets various molecular pathways, including those involved in lipid metabolism and signal transduction .
Comparison with Similar Compounds
- 8(Z),11(Z),14(Z),17(Z)-Octadecatetraenoic Acid Ethyl Ester
- 5(Z),8(Z),11(Z),14(Z),17(Z)-Eicosapentaenoic Acid Ethyl Ester
- 5(Z),8(Z),11(Z),14(Z)-Eicosatetraenoic Acid Methyl Ester
Comparison: 8(Z),11(Z),14(Z)-Octadecatrienoic Acid Ethyl Ester is unique due to its specific double bond configuration and chain length. Compared to similar compounds, it has distinct physical and chemical properties that influence its reactivity and biological activity. For instance, the presence of three conjugated double bonds in its structure makes it more susceptible to oxidation compared to compounds with fewer double bonds .
Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
ethyl (8Z,11Z,14Z)-octadeca-8,11,14-trienoate |
InChI |
InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h6-7,9-10,12-13H,3-5,8,11,14-19H2,1-2H3/b7-6-,10-9-,13-12- |
InChI Key |
RWGSLEHAYKJECS-QNEBEIHSSA-N |
Isomeric SMILES |
CCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC |
Canonical SMILES |
CCCC=CCC=CCC=CCCCCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B10828931.png)
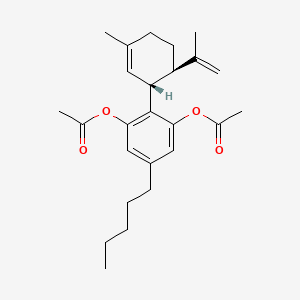
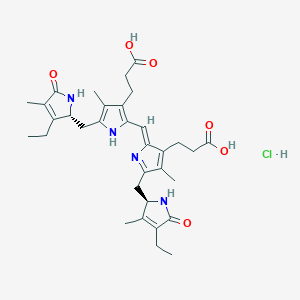
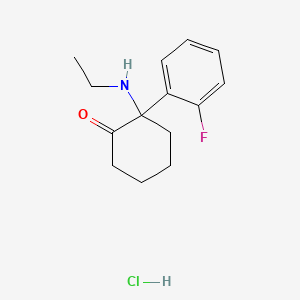
![(4,4-difluoropiperidin-1-yl)-[(3R)-1-(4-propan-2-ylsulfonylphenyl)sulfonylpiperidin-3-yl]methanone](/img/structure/B10828959.png)
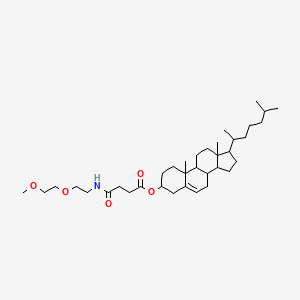
![8-Methylnonyl 3-[3-[3-[bis[3-(8-methylnonoxy)-3-oxopropyl]amino]propyl-methylamino]propyl-[3-(8-methylnonoxy)-3-oxopropyl]amino]propanoate](/img/structure/B10828989.png)
